3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-17-10-8-16(9-11-17)20(26)14-28-21-22(27)25(13-12-24-21)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWWIBLLPUYPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=C(C3=O)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a derivative of pyrazine and belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazinone core
- A naphthalenyl substituent
- A thioether linkage with a fluorophenyl group
The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research on the biological activity of related thiadiazole and pyrazole derivatives indicates that they exhibit a range of pharmacological effects, including:
- Antibacterial Activity : Some derivatives have shown significant antibacterial properties against various strains.
- Antifungal Activity : Certain compounds in this class have demonstrated efficacy against fungal pathogens.
- Antitumor Activity : Pyrazole derivatives are noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
While specific data on the mechanism of action for 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is limited, insights can be drawn from studies on similar compounds:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR.
- Reactive Oxygen Species (ROS) : Some compounds induce oxidative stress in cancer cells, leading to cell death.
Antitumor Studies
A study investigating the antitumor properties of various pyrazole derivatives found that certain modifications significantly enhanced their cytotoxicity against human cancer cell lines. For example, compounds with naphthalene or fluorophenyl groups exhibited improved activity against glioblastoma cells compared to their simpler analogs .
Antimicrobial Studies
Research has shown that thiadiazole derivatives possess notable antibacterial and antifungal activities. The incorporation of the fluorophenyl moiety may enhance these effects due to increased lipophilicity, facilitating better membrane penetration .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics . The thioether linkage in the compound enhances its reactivity and interaction with microbial enzymes.
Antioxidant Properties
The antioxidant activity of related compounds has been investigated using various assays, such as the DPPH radical scavenging method. These studies demonstrate that certain derivatives can exhibit antioxidant capabilities superior to well-known antioxidants like ascorbic acid . This suggests that 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one may also possess similar properties.
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrazine derivatives. For example, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising cytotoxic effects. Notably, some derivatives demonstrated higher efficacy against glioblastoma and breast cancer cell lines compared to standard chemotherapeutic agents . This highlights the potential of 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one in cancer therapy.
Anticonvulsant Effects
Recent research has also focused on the anticonvulsant properties of related compounds. Certain pyrazine derivatives have shown effectiveness in models of induced convulsions, suggesting that they may provide therapeutic benefits for epilepsy and other neurological disorders .
Case Study 1: Antimicrobial Efficacy
In a study conducted on various pyrazine derivatives, it was found that modifications to the thioether group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Screening
A series of synthesized pyrazine derivatives were screened for anticancer activity using MTT assays against several cancer cell lines. The results indicated that compounds with naphthalene substitutions had increased cytotoxicity, particularly against MDA-MB-231 (triple-negative breast cancer) cells. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents influenced their effectiveness .
Case Study 3: Antioxidant Activity Assessment
In evaluating the antioxidant capacity of pyrazine derivatives, one study reported that certain compounds exhibited DPPH radical scavenging activities significantly higher than ascorbic acid. This suggests that these compounds could be used in formulations aimed at combating oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares structural motifs with several classes of heterocycles:
- Pyrazinone Derivatives: Compounds like 11a and 11b () feature pyrazin-2(1H)-one cores with substituted benzyl groups. The thioether linkage in the target compound contrasts with the sulfonamide or ether linkages in analogs, which may alter electronic properties and hydrogen-bonding capacity .
- Fluorinated Aromatic Systems: The 4-fluorophenyl group is recurrent in analogs such as 6h–6l () and chromenone derivatives (–5). Fluorination often enhances metabolic stability and binding affinity in medicinal chemistry .
Physicochemical Properties
Key physicochemical trends from analogs include:
- Melting Points: Fluorophenyl-containing compounds exhibit wide melting ranges: 132–230°C for piperazine derivatives () vs. 227–245°C for pyrazolo-pyrimidinones (–5). The target compound’s melting point is unreported but may align with pyrazinone analogs (e.g., 11a, purity 98.3%) if crystallinity is comparable .
- Purity and Stability: HPLC purity data for pyrazinones (98.3–99.7%) suggest robust synthetic protocols, likely applicable to the target compound. Thioether linkages, as in the target, may confer greater stability than sulfonamides under acidic conditions .
Table 1. Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
